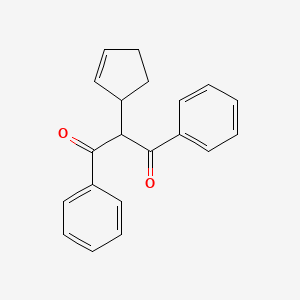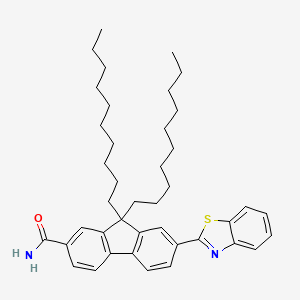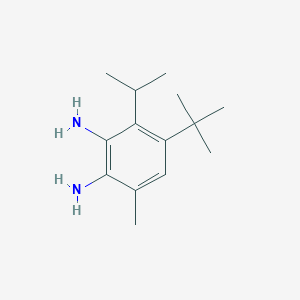![molecular formula C13H11NO3 B14198396 Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- CAS No. 848780-29-0](/img/structure/B14198396.png)
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is a heterocyclic organic compound that belongs to the naphthofuran family This compound is characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a mixture of 1-naphthol, potassium carbonate, and acetone can be stirred and then reacted with allyl bromide to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the naphthofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted naphthofurans depending on the reagents used.
Applications De Recherche Scientifique
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune response and cell proliferation . The compound’s nitro group plays a crucial role in its biological activity, potentially through redox reactions that generate reactive intermediates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphtho[1,2-b]benzofuran: Similar structure but with a benzene ring fused to the furan ring.
Naphtho[2,3-b]furan-4,9-dione: Contains a quinone moiety, differing in its oxidation state and functional groups.
Uniqueness
Naphtho[1,2-b]furan, 2,3-dihydro-3-methyl-5-nitro- is unique due to the presence of both a nitro group and a methyl group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit NF-κB activity sets it apart from other naphthofuran derivatives, making it a valuable compound for further research and potential therapeutic applications .
Propriétés
Numéro CAS |
848780-29-0 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
3-methyl-5-nitro-2,3-dihydrobenzo[g][1]benzofuran |
InChI |
InChI=1S/C13H11NO3/c1-8-7-17-13-10-5-3-2-4-9(10)12(14(15)16)6-11(8)13/h2-6,8H,7H2,1H3 |
Clé InChI |
KAUNHTJQYIAMFZ-UHFFFAOYSA-N |
SMILES canonique |
CC1COC2=C1C=C(C3=CC=CC=C32)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



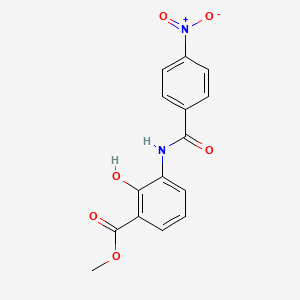
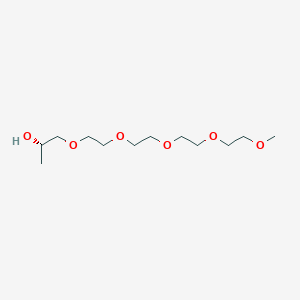
![[2-(1-Butoxypropoxy)ethyl]benzene](/img/structure/B14198337.png)
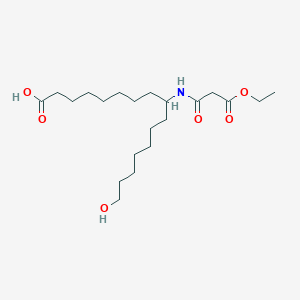
![3-Ethenyl-N,N-dimethyl-2-[(propan-2-yl)oxy]benzene-1-sulfonamide](/img/structure/B14198346.png)

![Benzenemethanamine, N-[3-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14198355.png)
